molecular formula C16H18ClN3 B281844 4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline

4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline

Cat. No.: B281844
M. Wt: 287.79 g/mol
InChI Key: IBQKAPDMHHRMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline is a chemical compound belonging to the class of piperazines. It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an aniline group.

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline typically involves the reaction of 3-chloroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(3-Chlorophenyl)piperazine hydrochloride

Uniqueness

4-[4-(3-Chlorophenyl)piperazin-1-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H18ClN3/c17-13-2-1-3-16(12-13)20-10-8-19(9-11-20)15-6-4-14(18)5-7-15/h1-7,12H,8-11,18H2

InChI Key

IBQKAPDMHHRMRH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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